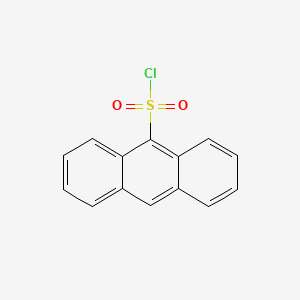

Anthracene-9-sulfonyl chloride

Description

Significance of Anthracene-9-sulfonyl Chloride as a Key Synthetic Intermediate

The primary significance of this compound lies in its role as a key synthetic intermediate for the preparation of a diverse range of complex organic molecules. Its utility stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it an excellent target for various nucleophiles. This reactivity facilitates the formation of sulfonamides, sulfonate esters, and other derivatives. ekb.egkzoo.edu

These derivatives have found applications in several areas of chemical research. For instance, novel anthracene-9-sulfonyl derivatives have been synthesized and investigated for their potential as anticancer agents. ekb.eg The general synthetic approach involves the reaction of this compound with appropriate amines, phenols, or other nucleophiles to yield the target molecules. ekb.eg A study focused on the synthesis of a series of such derivatives demonstrated their evaluation against different cancer cell lines.

The compound also serves as a crucial building block in the development of fluorescent probes and labels. ontosight.ai The inherent fluorescence of the anthracene (B1667546) core can be modulated by the attached substituents, allowing for the design of molecules with specific photophysical properties for applications in bioimaging and biomedical research. sigmaaldrich.comontosight.ai

The versatility of this compound as a synthetic intermediate is highlighted by the variety of compounds that can be prepared from it. The following table showcases some examples of derivatives synthesized from this compound and their respective reactant partners.

| Derivative Synthesized | Reactant | Type of Reaction | Reference |

| N-(Anthracen-9-ylsulfonyl)glycine | Glycine (B1666218) | Acylation | ekb.eg |

| 4-Acetylphenyl anthracene-9-sulfonate | p-Hydroxyacetophenone | Esterification | ekb.eg |

| Secondary Sulfonamides | Amines | Nucleophilic Substitution (SN2) | kzoo.edu |

Historical Development and Evolution of Anthracenesulfonyl Chlorides in Organic Chemistry

The development of anthracenesulfonyl chlorides and their application in organic chemistry has evolved over several decades. Early interest in these compounds was partly driven by the unique properties of the anthracene group. The chemical activity at the 9 and 10 positions of the anthracene molecule is notably high. chemenu.com

In the mid-20th century, the foundational work in fluorescence spectroscopy by pioneers like Gregorio Weber included the use of anthracene sulfonyl chloride. thejamesonlab.com These early studies recognized the potential of such molecules as fluorescent probes to study the hydrodynamics of proteins. thejamesonlab.com This laid the groundwork for the future development of a wide range of fluorescent labels based on the anthracene scaffold.

Over the years, synthetic methodologies for the preparation of anthracenesulfonyl chlorides and their precursors have been refined. For example, in 1997, an improved process was reported for the preparation of tetrabutylammonium (B224687) anthracenesulfonate, a direct precursor to anthracenesulfonyl chloride. acs.org

More recently, the utility of sulfonyl chlorides, including those derived from anthracene, has been expanded through their use in modern catalytic cross-coupling reactions to form carbon-nitrogen (C-N) bonds. acs.org These palladium-catalyzed reactions represent a significant advancement over traditional condensation methods for synthesizing N-arylsulfonamides. acs.org Furthermore, the strategic use of anthracenesulfonamide, derived from the corresponding chloride, has been crucial in the convergent synthesis of complex, biologically important molecules such as glycopeptides. iupac.org This demonstrates the enduring and evolving importance of anthracenesulfonyl chlorides from early physical organic chemistry tools to sophisticated reagents in contemporary organic synthesis.

| Time Period | Key Development | Significance | Reference |

| Mid-20th Century | Use in fluorescence spectroscopy | Pioneered the application of anthracene derivatives as fluorescent probes for biological systems. | thejamesonlab.com |

| 1997 | Improved synthesis of precursor | Enhanced the accessibility of anthracenesulfonyl chloride for research. | acs.org |

| 21st Century | Application in C-N cross-coupling | Provided modern, efficient methods for the synthesis of N-arylsulfonamides. | acs.org |

| 21st Century | Use in complex molecule synthesis | Enabled the construction of intricate biological molecules like glycopeptides. | iupac.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

53973-96-9 |

|---|---|

Molecular Formula |

C14H9ClO2S |

Molecular Weight |

276.7 g/mol |

IUPAC Name |

anthracene-9-sulfonyl chloride |

InChI |

InChI=1S/C14H9ClO2S/c15-18(16,17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |

InChI Key |

DMDQIXMUCVNKEH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Anthracene 9 Sulfonyl Chloride

Established Synthetic Pathways for Anthracene-9-sulfonyl Chloride Formation

The synthesis of this compound has traditionally been approached through several key reactions. These methods, while established, present distinct characteristics in terms of reagents, conditions, and outcomes.

Chlorosulfonation Reactions of Anthracene (B1667546)

The direct chlorosulfonation of anthracene stands as a primary method for synthesizing sulfonyl chlorides. This electrophilic aromatic substitution typically involves the use of chlorosulfonic acid (ClSO₃H). pageplace.de The reaction of anthracene with chlorosulfuric acid can yield a mixture of products, including anthracene-1-, -2-, and -9-sulfonic acids. rsc.org The formation and yield of each isomer are highly dependent on the experimental conditions and the solvent used, such as chloroform (B151607) or dioxane. rsc.org

The mechanism of chlorosulfonation is complex and can be influenced by the presence of various electrophilic species depending on the reaction conditions. pageplace.destackexchange.com At elevated temperatures, chlorosulfonic acid can generate sulfur trioxide (SO₃), which acts as the electrophile. stackexchange.com The reaction proceeds through the attack of the aromatic ring on the electrophile, forming a carbocation intermediate, which is a typical step in electrophilic aromatic substitution. stackexchange.commasterorganicchemistry.com

It is important to note that the use of reagents like chlorosulfonic acid is hazardous due to their high reactivity and corrosive nature. rsc.org

Alternative Synthetic Routes to this compound

Beyond direct chlorosulfonation, alternative strategies exist for the preparation of arylsulfonyl chlorides, which can be adapted for this compound. One significant method involves the chlorination of the corresponding sulfonic acids. durham.ac.uk For instance, anthracene-2-sulfonic acid can be converted to 2-anthracenesulfonyl chloride using a chlorinating agent like phosphorus oxychloride.

Another powerful, though less utilized, method is the direct chlorosulfonylation of diazonium salts derived from anilines, a process that offers excellent regiocontrol. durham.ac.uk This reaction, a modification of the Sandmeyer reaction, involves forming a diazonium salt from an aniline (B41778) precursor, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. durham.ac.uk While this method provides precise placement of the sulfonyl chloride group, its direct application to synthesizing the 9-isomer of anthracene-sulfonyl chloride would depend on the availability of 9-aminoanthracene.

Advanced Approaches and Methodological Refinements in this compound Synthesis

Recent advancements in synthetic chemistry have led to more refined and efficient methods for preparing sulfonyl chlorides, with a focus on milder conditions and improved safety profiles.

In-Situ Generation and Reaction Strategies for Sulfonyl Chlorides

The in-situ generation of reactive intermediates is a valuable strategy to avoid handling hazardous reagents. For arylsulfonyl chlorides, this can be achieved through the chlorosulfonylation of in-situ generated diazonium salts. durham.ac.ukrsc.orgworktribe.com Continuous flow reactors have been successfully employed for this purpose, offering a safer, more scalable, and less labor-intensive approach compared to traditional batch methods. rsc.orgworktribe.comresearchgate.net This methodology allows for the generation of arylsulfonyl chlorides from aniline starting materials under mild conditions, often without the need for added acid. rsc.orgworktribe.com

Another approach involves a palladium-catalyzed method for preparing arylsulfonyl chlorides from arylboronic acids. nih.gov This process exhibits significant functional group tolerance and allows for the synthesis under mild conditions. nih.gov The sulfonyl chloride intermediates can be generated and then derivatized in-situ to form sulfonamides. nih.gov

Oxidative Chlorination of Thiols to Sulfonyl Chlorides

The oxidative chlorination of thiols represents another significant pathway to sulfonyl chlorides. rsc.org This method has seen various developments to improve its environmental friendliness and efficiency. An environmentally benign, metal-free synthesis has been developed using ammonium (B1175870) nitrate, an aqueous solution of HCl, and oxygen as a terminal oxidant. rsc.org This system facilitates the conversion of various thiophenols and other thiols into their corresponding sulfonyl chlorides. rsc.org

A highly reactive reagent system combining hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to directly convert thiols to sulfonyl chlorides with high purity and in very short reaction times at room temperature. researchgate.netorganic-chemistry.orgacs.org This method is advantageous due to its cost-effectiveness and minimal byproduct formation. organic-chemistry.org Similarly, a combination of H₂O₂ and chlorotrimethylsilane (B32843) (TMSCl) has been reported for the oxidative chlorination of thiols, also boasting excellent yields and short reaction times. tandfonline.com

Table 1: Comparison of Reagents for Oxidative Chlorination of Thiols

| Reagent System | Key Advantages | Reference |

|---|---|---|

| NH₄NO₃ / aq. HCl / O₂ | Metal-free, environmentally benign | rsc.org |

| H₂O₂ / SOCl₂ | Highly reactive, rapid reaction, high purity | researchgate.netorganic-chemistry.orgacs.org |

| H₂O₂ / TMSCl | Excellent yields, short reaction times, cost-effective | tandfonline.com |

Regioselectivity Control in Anthracene Sulfonyl Chloride Synthesis

The control of regioselectivity is a paramount challenge in the functionalization of polycyclic aromatic hydrocarbons like anthracene. The anthracene nucleus has three distinct positions for substitution: C-1, C-2, and C-9.

In the sulfonation of anthracene, the distribution of isomers is highly dependent on the reaction conditions. rsc.org It is known that in electrophilic aromatic substitutions of anthracene, rapid initial substitution often occurs at the most reactive position. researchgate.net For anthracene, the 9- and 10-positions are the most reactive. cdnsciencepub.com However, this kinetically favored product can sometimes rearrange to a more thermodynamically stable isomer under the reaction conditions. researchgate.net For instance, in Friedel-Crafts acylation, the 9-acetylanthracene (B57403) is the kinetically controlled product, while 2-acetylanthracene (B17958) is the thermodynamically controlled product. researchgate.net A similar principle of reversibility and rearrangement can apply to sulfonation. researchgate.net

The choice of solvent can also influence the regiochemical outcome of the sulfonation of anthracene. rsc.org Furthermore, steric effects play a crucial role. For example, in the sulfonation of anthracene-9,10-dione, the reaction is directed exclusively to the β-position (C-2) due to the bulkiness of the attacking species and the steric hindrance from the carbonyl groups. colab.ws

For achieving specific regioselectivity, methods that proceed through intermediates other than direct electrophilic attack on the anthracene core are often more reliable. The synthesis from a pre-functionalized anthracene, such as the chlorosulfonylation of a specific aminoanthracene via a diazonium salt, offers a way to precisely control the position of the sulfonyl chloride group. durham.ac.uk

Reactivity and Mechanistic Investigations of Anthracene 9 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Moiety in Anthracene-9-sulfonyl Chloride

The sulfonyl chloride group (-SO₂Cl) attached to the 9-position of the anthracene (B1667546) ring is a potent electrophilic center. The electron-withdrawing nature of the sulfonyl group, combined with the extensive π-conjugation of the anthracene system, significantly influences its reactivity. The sulfur atom in the sulfonyl chloride is highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of its utility in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters.

The electrophilicity of the sulfur center is enhanced by the anthracene ring's ability to stabilize the transition state of nucleophilic attack. However, the bulky nature of the anthracene moiety can also introduce steric hindrance, which may modulate the reactivity towards certain nucleophiles. The reactivity of sulfonyl chlorides, in general, is well-established, and they are known to be powerful electrophiles that readily engage in fast and selective couplings with a variety of nucleophiles. nih.gov

Nucleophilic Substitution Reactions Involving this compound

The primary mode of reaction for this compound is nucleophilic substitution at the sulfonyl group. This allows for the introduction of the anthracene-9-sulfonyl moiety onto a wide range of molecules.

Formation of Sulfonamides and Sulfonates

A significant application of this compound is in the synthesis of sulfonamides and sulfonates. These reactions proceed through the attack of a nucleophile, typically an amine or an alcohol, on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

The formation of sulfonamides is a common transformation. For instance, this compound reacts with primary and secondary amines to yield the corresponding N-substituted anthracene-9-sulfonamides. ekb.egkzoo.edu This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A study detailed the synthesis of various anthracene-9-sulfonamide derivatives by reacting this compound with different amines, such as 4-aminoantipyrine (B1666024) and 4-fluoroaniline (B128567), in the presence of triethylamine (B128534). ekb.eg Similarly, the reaction with glycine (B1666218) in the presence of aqueous sodium carbonate yields N-(anthracene-9-sulfonyl)glycine. ekb.eg

The following table summarizes the synthesis of several sulfonamide derivatives from this compound:

| Reactant (Amine) | Product | Reaction Conditions | Yield |

|---|---|---|---|

| 4-Aminoantipyrine | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)anthracene-9-sulfonamide | Absolute ethanol (B145695), triethylamine, room temperature, 3h | Not Specified |

| 4-Fluoroaniline | N-(4-Fluorophenyl)anthracene-9-sulfonamide | Absolute ethanol, triethylamine, room temperature, 3h | 70% ekb.eg |

| Glycine | 2-(Anthracene-9-sulfonamido)acetic acid | Aqueous saturated sodium carbonate | Not Specified |

| Hydrazine (B178648) hydrate (B1144303) | Anthracene-9-sulfonohydrazide | Ethanol, reflux, 8h | 65% ekb.eg |

In a similar fashion, the reaction of this compound with alcohols or phenols in the presence of a base like pyridine (B92270) leads to the formation of sulfonate esters. For example, the reaction with p-hydroxyacetophenone in refluxing pyridine yields 4-acetylphenyl anthracene-9-sulfonate. ekb.eg

Reactions with Diverse Nucleophilic Species

Beyond amines and alcohols, this compound can react with a variety of other nucleophiles. Its reaction with hydrazine hydrate produces anthracene-9-sulfonohydrazide. ekb.eg Furthermore, it can be utilized in condensations with aldehydes in the presence of a Lewis acid like titanium tetrachloride and a base such as triethylamine to form N-sulfonylimines. lookchem.com These imines are valuable intermediates for further synthetic transformations, such as the addition of Reformatsky reagents to produce protected β-amino acids. lookchem.com

Cleavage and Deprotection Mechanisms Involving Anthracene-9-sulfonyl Derivatives

The anthracene-9-sulfonyl group is often employed as a protecting group for amines, particularly in peptide synthesis. thieme-connect.com A key advantage of this protecting group is the relative ease with which it can be cleaved compared to more traditional sulfonyl protecting groups. lookchem.comresearchgate.net

Reductive Cleavage Strategies for N-Anthracene-9-sulfonyl Groups

The N-anthracene-9-sulfonyl group can be removed under reductive conditions. One effective method involves the use of aluminum amalgam (Al/Hg). lookchem.com This reagent has been successfully used for the deprotection of N-(anthracene-9-sulfonyl) protected β-amino acids. lookchem.com The reductive cleavage is significantly easier than for other sulfonyl groups, highlighting the unique electronic properties of the anthracene system. researchgate.netresearchgate.net Other mild reducing conditions have also been reported, including photo-induced ruthenium-catalyzed reduction with 1-benzyl-1,4-dihydronicotinamide. thieme-connect.com In some cases, acidolysis with trifluoroacetic acid over several hours can also effect cleavage. thieme-connect.com

Thiolate-Induced Deprotection Mechanisms

Thiolates are another class of nucleophiles that can induce the deprotection of anthracene-9-sulfonyl derivatives. kzoo.edu The mechanism involves the nucleophilic attack of the thiolate anion on the sulfur atom of the sulfonamide. This process is facilitated by the stability of the resulting anthracene-9-sulfinic acid or its subsequent reaction products. The specifics of the mechanism can vary depending on the substrate and reaction conditions.

Cycloaddition Reactions at the Anthracene Core of Anthracene-9-sulfonyl Derivatives

The tricyclic aromatic system of anthracene is known for its propensity to undergo cycloaddition reactions, a reactivity that is modulated by substituents. The electron-withdrawing nature of the sulfonyl chloride group at the 9-position significantly influences these transformations.

Diels-Alder [4+2] Cycloadditions with Dienophilesnih.govorientjchem.org

The Diels-Alder, or [4+2] cycloaddition, reaction is a cornerstone of organic synthesis for creating six-membered rings. wikipedia.org Anthracene and its derivatives serve as the diene component, typically reacting across the central 9,10-positions. orientjchem.orgresearchgate.net This preference is driven by the lower loss of aromatic stabilization energy compared to reaction at a terminal ring. nih.gov

The reactivity of 9-substituted anthracenes in Diels-Alder reactions is highly dependent on the electronic nature of the substituent. While a specific study on this compound as the diene is not prominently detailed, the behavior can be inferred from studies on anthracenes with other electron-withdrawing groups. For instance, the reaction of 9-nitroanthracene (B110200) with various dienophiles like acrylic acid or acrylonitrile (B1666552) yields both possible adducts. orientjchem.org The presence of an electron-withdrawing group can influence the regioselectivity of the addition. For example, the reaction of 9-chloroanthracene (B1582455) with 2-acetamidoacrylate produces a mixture of meta and ortho isomers, with the ratio being influenced by solvent polarity. orientjchem.org

Conversely, introducing an electron-donating group, such as an amino group, can activate the anthracene core. An enantio- and diastereoselective [4+2]-cycloaddition between a hydrazone derived from 9-anthracenecarbaldehyde and α,β-unsaturated aldehydes has been developed. chemrxiv.org This strategy employs a HOMO-raising activation of the anthracene diene via hydrazone formation, coupled with a LUMO-lowering activation of the dienophile, showcasing how substituent modification is key to controlling reactivity. chemrxiv.org

| 9-Substituted Anthracene | Dienophile | Reaction Conditions | Key Finding/Outcome | Reference |

|---|---|---|---|---|

| 9-Chloroanthracene | 2-Acetamidoacrylate | Toluene, 48h | Generated a 4:1 mixture of meta and ortho adducts in 19% yield. Polar solvents can increase the rate. | orientjchem.org |

| (R)-9-(N-α-methylbenzylamino)anthracene | N-methylmaleimide | 80-85 °C, 2h | Produced a mixture of two diastereoisomers with excellent conversion and good selectivity. | orientjchem.org |

| 9-Nitroanthracene | Acrylic acid | - | Yielded both possible adducts, with the non-vicinal isomer predominating. | orientjchem.org |

| 9-Anthracenecarbaldehyde (as N,N-dimethylhydrazone) | α,β-Unsaturated Aldehydes | Organocatalyst (Jørgensen catalyst) | Highly enantio- and diastereoselective cycloaddition due to dual activation strategy. | chemrxiv.org |

Photodimerization and Photosolvolysis Reactions of Anthracene-9-substituted Systemsnih.gov

Beyond Diels-Alder reactions, 9-substituted anthracenes are well-known for their photochemical reactivity, primarily through [4π+4π] photodimerization. researchgate.net Upon irradiation with UV light (typically >300 nm), two anthracene molecules can form a cycloadduct, creating new bonds at their respective 9 and 10 positions. researchgate.netscispace.com For 9-substituted anthracenes, this intermolecular reaction generally leads to the formation of a head-to-tail photodimer to minimize steric hindrance and electrostatic repulsion between the substituents. researchgate.net

However, under specific conditions, competing photoreactions such as photosolvolysis can occur. A notable example is the photoreaction of 9-substituted anthracene derivatives within the confined space of cucurbit[n]uril (CB[n]) hosts. nih.gov Research has shown that while cucurbit researchgate.neturil (CB researchgate.net) acts as a nanoreactor to promote the selective photodimerization of a 9-substituted anthracene guest, switching the host to the smaller cucurbit rsc.orguril (CB rsc.org) completely changes the reaction pathway. nih.govrsc.org Instead of dimerization, CB rsc.org quantitatively catalyzes the photosolvolysis of the guest molecule to produce 9-anthracenemethanol. nih.govrsc.org This unexpected outcome is attributed to the ability of the CB rsc.org host to stabilize the carbocation intermediate formed after photo-induced cleavage of the substituent, facilitating its reaction with the water solvent. nih.govrsc.org

| Anthracene System | Reaction Condition | Primary Product | Mechanism/Key Finding | Reference |

|---|---|---|---|---|

| 9-Substituted Anthracenes (General) | UV irradiation (>300 nm) in solution | Head-to-tail Photodimer | Standard [4π+4π] cycloaddition to minimize steric/electrostatic repulsion. | researchgate.net |

| 9-Substituted Anthracene Derivative (G2) | UV irradiation in presence of catalytic CB researchgate.net | Photodimer | CB researchgate.net acts as a supramolecular nanoreactor, promoting dimerization with high selectivity and yield. | nih.govrsc.org |

| 9-Substituted Anthracene Derivative (G2) | UV irradiation in presence of CB rsc.org | 9-Anthracenemethanol | CB rsc.org catalyzes photosolvolysis by stabilizing the carbocation intermediate. | nih.govrsc.org |

Catalytic Roles and Interactions of this compound Derivatives in Chemical Transformations

Derivatives of this compound are not merely reactants but can also play active roles in catalytic processes, either as essential cofactors or as key components in complex supramolecular catalytic systems.

Cofactor Behavior in Catalyzed Organic Reactionsnorthwestern.edu

Anthracene and its derivatives can function as lifetime-extending cofactors in certain transition metal-catalyzed reactions. A prominent example is the epoxidation of olefins catalyzed by (meso-tetraphenylporphine)Mn(III) chloride (MnTPP). northwestern.eduacs.org In this system, the active monomeric manganese porphyrin catalyst can deactivate by forming an unreactive oxo-bridged dimer. acs.org

The addition of anthracene reverses this deactivation pathway. Anthracene reacts with the inactive dimeric form of the catalyst, regenerating the catalytically active monomeric species. northwestern.eduacs.org In the process, anthracene is ultimately oxidized to anthraquinone. acs.org This action significantly extends the catalyst's lifetime and increases the total turnover number (TON), especially for less reactive olefin substrates. northwestern.edu Crucially, research shows that derivatization of anthracene at the 9 and 10 positions largely eliminates this enhancement effect, underscoring the importance of the unsubstituted 9,10-positions for this specific cofactor activity. northwestern.eduacs.org

Supramolecular Catalysis Involving Anthracene-Host Systemsresearchgate.net

The field of supramolecular chemistry has demonstrated that encapsulating reactants within a host molecule can dramatically accelerate reactions and control selectivity. springernature.com Anthracene derivatives are excellent guests for various macrocyclic hosts, such as cucurbit[n]urils (CB[n]), forming systems that function as highly efficient nanoreactors or catalysts. researchgate.netrsc.org

By encapsulating two anthracene-labeled molecules, the macrocycle cucurbit rsc.orguril (CB rsc.org) tethers the anthracene moieties in a face-to-face arrangement, pre-organizing them for reaction. researchgate.net This templating effect results in a significantly faster photochemical dimerization compared to the reaction in the absence of the host and minimizes side reactions. researchgate.net This principle of host-guest catalysis has been applied to achieve efficient polymer ligation and cross-linking in water. researchgate.net

The host's role can be highly specific and directive. As mentioned previously (3.4.2), the choice between CB researchgate.net and CB rsc.org as the host for the same 9-substituted anthracene derivative dictates whether the reaction proceeds via photodimerization or photosolvolysis. nih.govrsc.org This demonstrates a sophisticated form of supramolecular catalysis where the host does not just accelerate a reaction but actively directs the outcome by selectively stabilizing different transition states or intermediates. rsc.orgspringernature.com

Derivatization Strategies and Molecular Engineering of Anthracene 9 Sulfonyl Derivatives

Synthesis of Novel Anthracene-9-sulfonamides and Related Sulfonyl Compounds

The high reactivity of the sulfonyl chloride group (-SO₂Cl) makes it an excellent electrophilic center for reactions with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other related compounds. The synthesis of these derivatives is often straightforward and efficient.

A primary strategy involves the reaction of anthracene-9-sulfonyl chloride with primary or secondary amines to yield the corresponding N-substituted anthracene-9-sulfonamides. kzoo.edu These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or dioxane, often in the presence of a base like triethylamine (B128534) or sodium carbonate to neutralize the hydrochloric acid byproduct. ekb.egresearchgate.net For instance, a series of novel N-substituted anthracene-9-sulfonamides were prepared by stirring this compound with various amines, such as 4-fluoroaniline (B128567) and 2-aminomethyl-1H-benzo[d]imidazole, at room temperature. ekb.eg

Beyond simple amines, more complex heterocyclic moieties can be incorporated to generate compounds with specific biological activities. ekb.eg The general reaction scheme for sulfonamide formation is a well-established method for creating libraries of compounds for screening purposes. mnstate.edulibretexts.org

In addition to amines, other nucleophiles can be employed. The reaction with alcohols or phenols in the presence of a base like pyridine (B92270) yields anthracene-9-sulfonate esters. ekb.eg For example, 4-acetylphenyl anthracene-9-sulfonate was synthesized by refluxing this compound with p-hydroxyacetophenone in pyridine. ekb.eg Similarly, reaction with hydrazine (B178648) hydrate (B1144303) produces anthracene-9-sulfonohydrazide, a key intermediate that can be further modified. ekb.eg These synthetic routes demonstrate the versatility of this compound as a precursor for a diverse range of sulfonyl derivatives.

| Derivative Name | Reactant(s) | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| N-(4-fluorophenyl)anthracene-9-sulfonamide | This compound, 4-fluoroaniline | Stirred in absolute ethanol with triethylamine for 3 hours at room temperature. | Not specified | ekb.eg |

| N-((1H-benzo[d]imidazol-2-yl)methyl)anthracene-9-sulfonamide | (Anthracen-9-ylsulfonyl)acetonitrile, o-phenylenediamine | Refluxed in dry benzene (B151609) for 30 minutes. | 85% | ekb.eg |

| 4-Acetylphenyl anthracene-9-sulfonate | This compound, p-hydroxyacetophenone | Heated under reflux in pyridine for 5 hours. | 75% | ekb.eg |

| Anthracene-9-sulfonohydrazide | This compound, hydrazine hydrate | Refluxed in ethanol for 8 hours. | 65% | ekb.eg |

| (Anthracen-9-ylsulfonyl)glycine | This compound, glycine (B1666218) | Stirred in dioxane with aqueous sodium carbonate. | 85% | researchgate.net |

Functionalization of the Anthracene (B1667546) Core in Anthracene-9-sulfonyl Derivatives for Tuned Properties

While derivatization at the sulfonyl chloride group is a primary strategy, modifying the anthracene core itself is crucial for fine-tuning the electronic, photophysical, and steric properties of the resulting molecules. colab.wsbeilstein-journals.org The introduction of various functional groups onto the tricyclic ring system can significantly impact the final compound's characteristics. colab.ws

Functionalization of the 9,10-positions of the anthracene core has been shown to be an effective method for tuning thermal stability. mdpi.com However, studies indicate that such substitutions can have a negligible effect on the optical and electrochemical properties, as the orbital contribution from these exterior groups to the main anthracene π-system is often minimal. mdpi.comnih.gov This suggests that for tuning properties like fluorescence and charge transport, functionalization at other positions on the anthracene skeleton should be explored. mdpi.com

Strategies for core functionalization often involve multi-step syntheses starting from pre-functionalized anthracenes, such as 9,10-dibromoanthracene (B139309). nih.govbeilstein-journals.org Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Heck reactions, are powerful tools for introducing aryl or alkyl substituents at specific positions on the anthracene ring. beilstein-journals.orgthieme-connect.com For example, symmetric 9,10-dialkyl substituted anthracenes have been efficiently synthesized via the palladium-catalyzed coupling of 9,10-dibromoanthracene with various alkenes. thieme-connect.com These substituted cores can then, in principle, be subjected to sulfonation and chlorination to produce functionalized this compound precursors.

The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, thereby influencing the molecule's reactivity and photophysical behavior. mdpi.comresearchgate.net Bromination of the anthracene core, for instance, not only changes the electronic properties but also provides reactive handles for further synthetic transformations. nih.gov These approaches highlight that a holistic molecular design, considering both the sulfonyl moiety and the anthracene core, is essential for developing derivatives with precisely tuned properties. rsc.org

| Functionalization Strategy | Position(s) on Anthracene Core | Impacted Property | Example | Reference |

|---|---|---|---|---|

| Substitution with Phenyl Derivatives | 9, 10 | Thermal Stability | Greatly affected thermal stability (Td > 258 °C) but had minimal effect on optical and electrochemical properties. | mdpi.com |

| Bromination | Various (e.g., 2, 9, 10) | Reactivity, Electronic Properties | Creates precursors for further functionalization, such as the synthesis of 2,9,10-tribromoanthracene-1,4-dione. | nih.gov |

| Palladium-Catalyzed Alkylation | 9, 10 | Solubility, Further Reactivity | Coupling of 9,10-dibromoanthracene with α,β-unsaturated esters and sulfonamides to form water-soluble derivatives. | thieme-connect.com |

| Introduction of π-extended systems | 9 | Photophysical Properties | Synthesis of 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives leads to solvatofluorochromic properties. | rsc.org |

Structure-Reactivity Relationship Studies in Anthracene-9-sulfonyl Derivative Design

Understanding the relationship between the molecular structure of anthracene-9-sulfonyl derivatives and their chemical reactivity or biological activity (Structure-Activity Relationship, SAR) is fundamental to rational drug design and materials science. The bulky, electron-rich anthracene moiety imparts unique steric and electronic properties that govern the behavior of the entire molecule.

The reactivity of the sulfonyl chloride group is influenced by the electronic nature of the anthracene ring system. The sulfonyl group itself is electron-withdrawing, which enhances the electrophilicity at the sulfur atom, making it susceptible to nucleophilic attack. However, the large, planar anthracene structure can also create significant steric hindrance, potentially reducing reactivity with bulky nucleophiles. The balance between these electronic and steric effects dictates the reaction outcomes.

In the context of biological activity, SAR studies have shown that the nature of the substituent attached to the sulfonamide nitrogen is critical. A study on novel anthracene-9-sulfonyl derivatives revealed that incorporating different heterocyclic moieties resulted in varied and selective cytotoxic activity against different cancer cell lines. ekb.eg For example, N-(4-fluorophenyl)anthracene-9-sulfonamide and N-((1H-benzo[d]imidazol-2-yl)methyl)anthracene-9-sulfonamide showed significant selective cytotoxic effects against breast carcinoma cell lines (MCF-7), while 4-acetylphenyl anthracene-9-sulfonate was selectively active against colon carcinoma cell lines (HCT-116). ekb.eg This indicates that the specific structure of the appended group plays a crucial role in the biological interaction.

Furthermore, the substitution pattern on the anthracene core itself has a predictable influence on the molecule's properties. Studies on 9-substituted anthracenes have demonstrated a clear correlation between the electronic effect of the substituent and the thermal stability of the molecule. rsc.org Both strong electron-donating and electron-withdrawing groups at the 9-position were found to accelerate thermal dissociation kinetics, thereby lowering thermal stability. rsc.org This relationship allows for the deliberate tuning of material properties by selecting appropriate substituents. These studies underscore the importance of systematic structural modifications to optimize the reactivity and function of anthracene-9-sulfonyl derivatives.

| Structural Feature | Effect | Observed Relationship | Reference |

|---|---|---|---|

| Electron-withdrawing sulfonyl group | Electronic | Enhances electrophilicity at the sulfur center, facilitating nucleophilic attack. | |

| Bulky anthracene moiety | Steric | May reduce reactivity with bulky nucleophiles due to steric hindrance. | |

| Specific heterocyclic moieties on sulfonamide | Structure-Activity | Different heterocycles (e.g., fluorophenyl, benzimidazolyl) lead to selective cytotoxic activity against different cancer cell lines. | ekb.eg |

| Electron-donating or -withdrawing substituents at 9-position | Structure-Property | The magnitude of the electronic effect correlates with thermal stability; stronger effects lead to lower stability. | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Anthracene-9-sulfonyl Chloride and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.

In the ¹H NMR spectrum of anthracene (B1667546) derivatives, protons on the aromatic core typically appear as multiplets in the downfield region. The substitution at the C-9 position significantly influences the chemical shifts of the neighboring protons due to electronic and anisotropic effects. For instance, the proton at the C-10 position is often the most deshielded singlet, while other aromatic protons appear as complex multiplets. The presence of a strongly electron-withdrawing sulfonyl chloride group at the 9-position is expected to further deshield the peri-protons (H-1, H-8) and the C-10 proton.

In ¹³C NMR, quaternary carbons, such as C-9 and the carbons at the ring junctions, often show lower intensity peaks. The chemical shifts provide a detailed map of the carbon skeleton. The carbon atom directly attached to the sulfonyl chloride group (C-9) would be significantly deshielded.

| Assignment | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (Anthracene Core) | 7.0 - 8.5 | 124.0 - 139.0 |

| Protons adjacent to SO₂Cl (H-1, H-8) | Expected downfield shift > 8.0 | - |

| Carbon C-9 (attached to SO₂Cl) | - | Expected downfield shift > 135.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Anthracene-9-sulfonyl Systems

The most characteristic feature in the IR spectrum of this compound is the presence of strong absorption bands corresponding to the sulfonyl chloride group. acdlabs.com Specifically, two intense bands are observed due to the asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.com The S-Cl stretching frequency also provides a key diagnostic peak.

Raman spectroscopy is particularly effective for studying the aromatic core of the anthracene moiety. The C=C stretching vibrations of the polycyclic aromatic system give rise to strong signals. researchgate.net Upon substitution or intermolecular interaction, shifts in these Raman peaks can provide insights into charge transfer and changes in the electronic structure. researchgate.net Anthracene, having a D2h symmetry, features 33 Raman-active normal modes. sns.it

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O Asymmetric Stretch | IR | 1370 - 1410 | Strong |

| S=O Symmetric Stretch | IR | 1166 - 1204 | Strong |

| Aromatic C=C Stretch | Raman / IR | ~1400 - 1600 | Strong (Raman) |

| Aromatic C-H Stretch | IR | ~3000 - 3100 | Medium |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry can determine the elemental composition with high accuracy.

A key diagnostic feature in the mass spectrum of a chlorine-containing compound like this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, an [M+2] peak with an intensity of approximately one-third of the molecular ion peak [M]⁺ is observed. acdlabs.com Fragmentation patterns often involve the loss of the sulfonyl chloride group (SO₂Cl) or a chlorine radical (Cl), providing further structural evidence. acdlabs.com

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

The extended π-conjugated system of the anthracene core endows this compound and its derivatives with distinct electronic and photophysical properties, which are studied using UV-Vis absorption and fluorescence spectroscopy.

The UV-Vis absorption spectrum of anthracene derivatives is characterized by distinct vibronic bands in the range of 330-400 nm, which correspond to π → π* electronic transitions of the aromatic system. semanticscholar.orgresearchgate.net The substitution at the 9- and 10-positions can modify these properties, although the characteristic vibronic structure is often retained. chalmers.sersc.org While substitutions can cause minor red shifts in absorption, they can have a more pronounced effect on fluorescence properties. chalmers.sersc.org

Anthracene-based compounds are known for their strong fluorescence, typically emitting in the blue region of the spectrum. mdpi.com The fluorescence quantum yield, which is a measure of the efficiency of the emission process, can be significantly affected by the nature of the substituent. chalmers.se For example, thiophene (B33073) substituents on the anthracene core have been shown to decrease the fluorescence quantum yield. chalmers.sersc.org The difference between the absorption maximum and the emission maximum is known as the Stokes shift.

| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Anthracene | 356, 375 | 380, 401, 422 | 0.28 - 0.36 | - |

| 9,10-bis(perfluorobenzyl)anthracene | 399 | 416 | - | 837 |

Derivatives of anthracene, particularly those designed as fluorophores, can exhibit solvatofluorochromism—a phenomenon where the emission wavelength is sensitive to the polarity of the solvent. semanticscholar.orgnih.gov This environmental sensitivity arises from changes in the dipole moment of the fluorophore upon excitation. Polar solvents can stabilize the excited state to a greater extent than the ground state, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission. This property makes anthracene-based fluorophores useful as probes for studying the local environment in complex systems. nih.gov For example, certain 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives show sensitive fluorescence responses to solvent polarity. semanticscholar.orgnih.govrsc.org

Circular Dichroism (CD) and Linear Dichroism (LD) Studies for Intermolecular Interactions

Circular Dichroism (CD) and Linear Dichroism (LD) are specialized spectroscopic techniques that provide information on the chirality and orientation of molecules, respectively. nih.govgoogle.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying chiral molecules. researchgate.net While this compound itself is achiral, CD can be used to study its interactions with chiral macromolecules like DNA or proteins, or to characterize chiral derivatives. researchgate.net The binding of the anthracene moiety to a chiral host can induce a CD signal, providing information on the binding mode and the conformation of the complex. researchgate.net

LD spectroscopy measures the differential absorption of linearly polarized light by an oriented sample. nih.gov This technique is highly valuable for determining the orientation of chromophores within larger assemblies, such as liquid crystals, stretched polymer films, or biological membranes. nih.govoup.com By orienting a sample containing an anthracene-9-sulfonyl derivative, LD can be used to determine the orientation of the anthracene ring relative to the alignment axis, offering insights into intermolecular packing and organization. nih.gov

X-Ray Crystallography for Solid-State Structure Determination of Anthracene-9-sulfonyl Derivatives

Single-crystal X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, offering critical insights into the molecular conformation and intermolecular interactions that govern the crystal packing. For anthracene-9-sulfonyl derivatives, X-ray crystallography elucidates the spatial relationship between the bulky, rigid anthracene moiety and the flexible sulfonyl group, as well as the nature and geometry of non-covalent interactions.

Detailed crystallographic data for anthracene-9-sulfonyl derivatives are not widely available in the public domain. Extensive searches of chemical and crystallographic databases did not yield specific crystal structures for a series of these compounds. The following discussion is therefore based on general principles of X-ray diffraction and the expected structural features of this class of molecules, drawing parallels from published structures of other anthracene derivatives.

General Structural Features and Conformational Analysis

The solid-state conformation of anthracene-9-sulfonyl derivatives is primarily dictated by the orientation of the sulfonyl group with respect to the anthracene ring system. The C(9)-S bond allows for rotation, which can lead to different conformers. The steric hindrance between the oxygen atoms of the sulfonyl group and the peri-hydrogens (at C1 and C8) of the anthracene ring plays a significant role in determining the preferred conformation. It is anticipated that the sulfonyl group will adopt a staggered conformation to minimize these steric clashes.

The geometry of the anthracene core itself is expected to remain largely planar, although slight deviations from planarity may be induced by the bulky sulfonyl substituent. The S-O and S-C bond lengths and the O-S-O bond angles would be consistent with those observed in other aromatic sulfonyl compounds.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly of anthracene-9-sulfonyl derivatives in the crystalline state is directed by a combination of intermolecular forces. In the case of anthracene-9-sulfonamides (where the chloride is replaced by a substituted amine), hydrogen bonding between the sulfonamide N-H group and a suitable acceptor (such as a sulfonyl oxygen atom of a neighboring molecule) would be a dominant interaction, leading to the formation of well-defined one-, two-, or three-dimensional networks.

In the absence of strong hydrogen bond donors, the crystal packing would be governed by weaker interactions such as C-H···O contacts, C-H···π interactions, and π-π stacking. The large, electron-rich surface of the anthracene rings makes them particularly amenable to π-π stacking interactions, which are a common feature in the crystal structures of polycyclic aromatic hydrocarbons and their derivatives. These interactions can lead to various packing motifs, including herringbone, slipped-stack, and cofacial arrangements.

Illustrative Crystallographic Data

While specific data for anthracene-9-sulfonyl derivatives is not available, the following table illustrates the type of information that would be obtained from a single-crystal X-ray diffraction study of a hypothetical derivative, N-phenylanthracene-9-sulfonamide.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₂₀H₁₅NO₂S |

| Formula Weight | 333.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 11.234 |

| β (°) | 98.76 |

| Volume (ų) | 1734.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.278 |

| R-factor (%) | 4.5 |

Another example for a hypothetical ester derivative, methyl anthracen-9-ylsulfonate, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₁₂O₃S |

| Formula Weight | 272.32 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.987 |

| b (Å) | 12.345 |

| c (Å) | 22.678 |

| Volume (ų) | 2516.3 |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.437 |

| R-factor (%) | 5.1 |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity of Anthracene-9-sulfonyl Chloride

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties. For this compound, these methods elucidate the influence of the sulfonyl chloride group on the electronic nature of the anthracene (B1667546) core.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netmdpi.com Studies on anthracene and its derivatives have demonstrated that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict geometric parameters and electronic properties. researchgate.netmdpi.com

For this compound, the introduction of the strongly electron-withdrawing -SO₂Cl group at the 9-position significantly modulates the electronic properties of the anthracene ring system. DFT calculations would reveal a redistribution of electron density, with a notable polarization of charge towards the sulfonyl chloride moiety. This effect is crucial in determining the molecule's reactivity, stability, and spectroscopic characteristics. The optimization of the molecular geometry using DFT shows that the anthracene core remains largely planar, while the sulfonyl chloride group adopts a tetrahedral geometry around the sulfur atom. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

In this compound, the HOMO is typically localized on the electron-rich anthracene ring, while the LUMO is expected to have significant contributions from the sulfonyl chloride group. The electron-withdrawing nature of the -SO₂Cl group lowers the energy of both the HOMO and LUMO compared to unsubstituted anthracene. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. researchgate.net Computational studies on similar anthracene derivatives provide insight into typical FMO energy values. researchgate.netresearchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Anthracene (Reference) | -5.50 | -2.15 | 3.35 |

| Anthracene Derivative 1 | -5.78 | -2.43 | 3.35 |

| Anthracene Derivative 2 | -6.02 | -2.89 | 3.13 |

Note: The data in this table is illustrative, based on typical values for anthracene derivatives, and serves to demonstrate the concepts of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com In an MEP map, negative potential (typically colored red or yellow) indicates areas prone to electrophilic attack, while positive potential (colored blue) highlights regions susceptible to nucleophilic attack.

For this compound, the MEP map would clearly show a large, positive electrostatic potential around the sulfur and chlorine atoms of the sulfonyl chloride group. This makes the sulfur atom a primary site for nucleophilic attack, which is the basis for its reactions with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters. Conversely, the π-system of the anthracene rings would exhibit regions of negative electrostatic potential, making them potential sites for interaction with electrophiles, although the strong deactivating effect of the -SO₂Cl group reduces the ring's nucleophilicity compared to anthracene itself. researchgate.net

Molecular Dynamics Simulations of Anthracene-9-sulfonyl Derivative Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide insight into static electronic properties, MD simulations offer a dynamic picture of molecular behavior in various environments, such as in solution or interacting with biological macromolecules.

For systems involving derivatives of this compound, MD simulations can be particularly valuable. For instance, a novel sulfonamide-based drug candidate synthesized from this compound could be studied using MD to understand its binding stability within the active site of a target protein. mdpi.comrsc.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-protein complex. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions during the simulation provide measures of the stability and flexibility of the system, respectively. rsc.org

Computational Insights into Reaction Mechanisms of this compound Transformations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including transition states and reaction energy profiles. For this compound, a key transformation is its reaction with nucleophiles to form various derivatives.

The most common reaction is the formation of sulfonamides via reaction with primary or secondary amines. Computational studies can model the reaction pathway, which typically proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. DFT calculations can determine the activation energies for each step, confirming the feasibility of the proposed mechanism. magtech.com.cn Similarly, the formation of sulfonate esters from the reaction with alcohols can be investigated. These computational insights help in optimizing reaction conditions and understanding the factors that control product formation and yield. rsc.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations can be used to compute its theoretical vibrational (infrared and Raman) spectra. researchgate.net The calculated frequencies and intensities of the vibrational modes, such as the characteristic symmetric and asymmetric stretching of the S=O bonds and the vibrations of the anthracene ring, can be compared with experimental FT-IR and FT-Raman spectra to validate the structure. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the TD-DFT calculations would predict the characteristic π-π* transitions of the anthracene core, helping to assign the absorption bands observed experimentally. nih.govsigmaaldrich.com

| Vibrational Mode Assignment | Experimental FT-IR (cm-1) | Calculated DFT (cm-1) |

|---|---|---|

| N-H Stretch | 3315 | 3446 |

| Aromatic C-H Stretch | 3050 | 3065 |

| C=N Stretch (Imine) | 1617 | 1634 |

| SO₂ Asymmetric Stretch | 1346 | 1355 |

| SO₂ Symmetric Stretch | 1160 | 1172 |

Note: This table is based on data for a related sulfonamide-Schiff base and illustrates the typical agreement between experimental and DFT-calculated spectroscopic data. researchgate.netnih.gov

Advanced Applications of Anthracene 9 Sulfonyl Chloride and Its Derivatives

Reagents in Complex Organic Synthesis

The anthracene-9-sulfonyl group, often abbreviated as "Ansyl," provides a valuable tool for organic chemists. The reactivity of the sulfonyl chloride allows for the formation of stable sulfonamides and sulfonate esters, while the anthracene (B1667546) moiety imparts specific physical and chemical properties that can be exploited in multi-step syntheses.

Synthesis of Protected β-Amino Acids and Peptides

In the intricate process of peptide synthesis, the temporary protection of the α-amino group of an amino acid is a fundamental requirement to prevent unwanted side reactions and ensure the correct peptide bond formation. Aryl sulfonyl chlorides, including anthracene-9-sulfonyl chloride, are effective reagents for this purpose. The reaction between this compound and the amino group of an amino acid or peptide results in the formation of a highly stable sulfonamide linkage.

This protection strategy is applicable to various amino acids, including β-amino acids, which are crucial components of many biologically active peptides and peptidomimetics due to their increased metabolic stability. The bulky nature of the anthracene-9-sulfonyl (Ansyl) group can also influence the conformational properties of the peptide chain and, in some cases, may confer useful solubility characteristics. The primary function of the protecting group is to be robust enough to withstand the conditions of peptide coupling while being removable at a later stage.

Precursors for the Construction of Heterocyclic Systems

This compound is a valuable precursor for synthesizing a wide array of derivatives containing heterocyclic rings. The electrophilic nature of the sulfonyl chloride group allows it to react readily with nucleophilic nitrogen, oxygen, or sulfur atoms present in various heterocyclic compounds. This reaction typically involves the formation of a sulfonamide or sulfonate ester bond, effectively linking the fluorescent anthracene core to a heterocyclic moiety.

This strategy has been employed to create novel classes of compounds with potential applications in medicinal chemistry. For example, a series of anthracene-9-sulfonyl derivatives incorporating different heterocyclic systems were synthesized to explore their biological activities. ekb.eg The synthesis involves a straightforward reaction between this compound and a suitable heterocyclic amine or alcohol.

| Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|

| (1H-benzo[d]imidazol-2-yl)methanamine | N-((1H-benzo[d]imidazol-2-yl)methyl)anthracene-9-sulfonamide | ekb.eg |

| 4-fluoroaniline (B128567) | N-(4-fluorophenyl)anthracene-9-sulfonamide | ekb.eg |

| Hydrazine (B178648) hydrate (B1144303) | Anthracene-9-sulfonohydrazide | ekb.eg |

Development of Advanced Fluorescent Materials and Probes

The inherent fluorescence of the anthracene core makes its derivatives, including those synthesized from this compound, highly attractive for applications in materials science and bio-imaging. The sulfonyl linkage provides a convenient handle to attach the anthracene fluorophore to other molecular components, allowing for the rational design of advanced functional materials.

Fluorescent Probes for Chemical Transformations and Reaction Monitoring

Fluorescent probes are molecules designed to signal a specific event, such as a chemical reaction or the presence of a particular analyte, through a change in their fluorescence properties. Derivatives of anthracene are frequently used as the core fluorophore in such probes due to their high quantum yields and sensitivity to their chemical environment.

Anthracene-based compounds can be engineered to function as "turn-on" or "turn-off" probes. For instance, an anthracene carboxamide-based probe was developed for the detection of mitochondrial hypochlorite (B82951). google.com In this system, the fluorophore is initially in a quenched state and exhibits a noticeable fluorescence response upon reaction with the target analyte. google.com The synthesis of such probes often involves multi-step pathways where an anthracene precursor is functionalized. This compound can serve as a starting point for introducing the fluorescent core into a larger molecular architecture designed for sensing applications. The resulting sulfonamides or sulfonates can be integral parts of probes that monitor enzymatic activity or other chemical transformations. researchgate.net

Systems Exhibiting Aggregation-Induced Enhanced Emission

Aggregation-Caused Quenching (ACQ) is a common phenomenon where fluorescent molecules lose their emission intensity in the solid state or in aggregates due to intermolecular π–π stacking. A counterintuitive phenomenon, Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE), describes molecules that are non-emissive in solution but become highly fluorescent upon aggregation. This property is highly desirable for applications in solid-state lighting (OLEDs) and biological sensing.

The anthracene framework is a known platform for the development of AIE-active molecules (AIEgens). While many anthracene derivatives suffer from ACQ, chemical modification can restrict intramolecular rotations and prevent detrimental π–π stacking, thereby activating the AIE/AIEE pathway. Research into AIE has explored various anthracene derivatives, including anthracene sulfonates. For example, studies on 2-anthracene sulfonate have investigated its behavior in micellar systems, which relates to aggregation phenomena. researchgate.net By forming aggregates in surfactant composites or block copolymers, such molecules can exhibit enhanced emission, a characteristic feature of AIEEgens. This suggests that sulfonate derivatives of anthracene, accessible from precursors like anthracene-sulfonyl chloride, are promising candidates for the design of novel AIE-active materials.

Triplet-Triplet Annihilation Photon Upconversion Systems

Triplet-triplet annihilation (TTA) photon upconversion (UC) is a process that converts lower-energy photons into higher-energy ones, a phenomenon with significant implications for solar energy conversion and biological imaging. In these systems, anthracene derivatives often play the crucial role of the annihilator.

The TTA-UC process generally involves a sensitizer (B1316253) and an annihilator. The sensitizer absorbs a low-energy photon and, through intersystem crossing, forms a long-lived triplet excited state. This triplet energy is then transferred to the annihilator. When two annihilator molecules in their triplet excited state collide, they undergo annihilation, resulting in one molecule returning to the ground state and the other being promoted to a higher-energy singlet excited state. This excited singlet state then radiatively decays, emitting a photon of higher energy than the initially absorbed photons.

Derivatives of 9,10-disubstituted anthracenes are frequently employed as annihilators in TTA-UC systems. The substituents on the anthracene core can be tuned to optimize the photophysical properties, such as the triplet state energy and fluorescence quantum yield. For instance, several studies have investigated anthracenes with various aromatic phenyl and thiophene (B33073) substituents. While these substitutions were found to have a minor effect on the UV/Vis absorption and the first and second triplet state energies, the fluorescence properties were more significantly impacted. Thiophene substituents, for example, were observed to decrease the fluorescence quantum yield.

In one study, three highly fluorescent derivatives, 4-(10-phenylanthracene-9-yl)pyridine, 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, and 4-(10-phenylanthracene-9-yl)benzonitrile, were successfully used as annihilators in a TTA-UC system with platinum octaethylporphyrin as the sensitizer. Notably, the observed upconversion quantum yields for these derivatives slightly surpassed that of the benchmark annihilator, 9,10-diphenylanthracene (B110198) (DPA).

| Annihilator | Sensitizer | Upconversion Quantum Yield (ΦUC) |

| 4-(10-phenylanthracene-9-yl)pyridine | Platinum octaethylporphyrin | > DPA |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Platinum octaethylporphyrin | > DPA |

| 4-(10-phenylanthracene-9-yl)benzonitrile | Platinum octaethylporphyrin | > DPA |

| 9,10-diphenylanthracene (DPA) | Platinum octaethylporphyrin | Benchmark |

Design of Fluorescent Probes for Cellular Imaging Applications (Chemical Tool Development)

The inherent fluorescence of the anthracene core makes its derivatives excellent candidates for the development of fluorescent probes for cellular imaging. These chemical tools allow for the visualization of specific cellular components and processes with high sensitivity and specificity. The sulfonyl chloride group in this compound provides a reactive handle for chemists to attach various recognition moieties, enabling the design of probes that can target specific ions, molecules, or organelles within a living cell.

An example of this application is the development of an anthracene-based fluorescent sensor for the sequential detection of zinc (Zn²⁺) and copper (Cu²⁺) ions. A receptor containing an anthracene unit can exhibit a fluorescence "off-on" response upon binding to Zn²⁺. The resulting complex can then be used to detect Cu²⁺ through a fluorescence quenching mechanism via metal displacement.

Furthermore, anthracene derivatives have been engineered to create probes for imaging within specific cellular compartments, such as the mitochondria. For instance, an anthracene carboxamide-based fluorescent probe, mito-ACS, has been developed for imaging mitochondrial hypochlorite (ClO⁻). This probe was designed with a triphenylphosphonium group, which directs its localization to the mitochondria, and a thioether that acts as a fluorescence "off-on" switch in the presence of ClO⁻. This probe demonstrated a rapid response, a low detection limit, and excellent photostability, making it a valuable tool for studying the role of reactive oxygen species in cellular processes.

| Probe | Target Analyte | Cellular Location | Key Features |

| Anthracene-dipyridylamine receptor | Zn²⁺, Cu²⁺ | Not specified | Sequential detection, fluorescence "off-on" and quenching |

| mito-ACS | ClO⁻ | Mitochondria | Mitochondria-targeting, rapid response, low detection limit |

Applications in Organic Electronics and Photonics

The planar and π-conjugated structure of anthracene endows its derivatives with favorable charge transport properties, making them suitable for applications in organic electronics and photonics.

Components in Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives have been extensively utilized in the fabrication of organic light-emitting diodes (OLEDs) since the early developments in the field. They can function as emitting materials, producing light from the blue to red regions of the spectrum, as well as hole- and electron-transporting materials. The performance of OLEDs is highly dependent on the molecular structure of the organic materials used.

The substitution pattern on the anthracene core significantly influences the thermal stability and electroluminescent performance of the device. For example, the introduction of bulky or asymmetric substituents can prevent intermolecular aggregation, which often leads to fluorescence quenching and reduced device efficiency. By carefully designing the molecular structure, researchers can tune the emission color, improve the quantum efficiency, and enhance the operational lifetime of OLEDs.

Semi-conducting Materials for Electronic Devices

Beyond OLEDs, anthracene derivatives are also employed as the active semiconductor layer in organic field-effect transistors (OFETs). The planar nature of the anthracene core promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport. The charge carrier mobility in these materials is influenced by several factors, including the molecular packing in the solid state and the morphology of the thin film.

Researchers have explored various substitution strategies to modulate the semiconducting properties of anthracene derivatives. For instance, attaching different functional groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the injection of charge carriers from the electrodes. The molecular structure also dictates the packing arrangement in the crystal lattice, with herringbone and lamellar packing being common motifs that influence the charge transport pathways.

Photochromic Systems based on Anthracene Derivatives

Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by the absorption of electromagnetic radiation. Anthracene and its derivatives are well-known to undergo [4π+4π] photodimerization upon exposure to UV light. This reaction links two anthracene molecules at their 9 and 10 positions, breaking the aromaticity of the central rings and causing a significant change in the absorption spectrum. This process is often reversible upon heating or irradiation with shorter wavelength UV light.

This photo-reversible dimerization forms the basis of photochromic systems. Specially designed bis-anthracene derivatives, sometimes referred to as "jaw compounds," can exhibit interesting photochromic properties due to intramolecular photodimerization. These systems have potential applications in optical data storage, molecular switches, and smart materials.

Chemical Traps and Detection Systems

The reactivity and photophysical properties of anthracene derivatives also make them suitable for use as chemical traps and in detection systems. The sulfonyl chloride group of the parent compound is a versatile reactive group that can be used to covalently link the anthracene moiety to other molecules, effectively "trapping" them for detection.

An example of a detection system is the aforementioned fluorescent sensor for zinc and copper ions. In this system, the anthracene derivative acts as a signaling unit that changes its fluorescence properties upon binding to the target metal ions. This allows for the sensitive and selective detection of these ions in a sample.

In a biological context, anthracene derivatives can act as inhibitors or probes for specific biological processes. For example, anthracene-9-carboxylic acid has been shown to inhibit the transport of chloride ions across cell membranes. By blocking a specific chloride conductance pathway, this compound can be considered a "chemical trap" that interferes with a physiological process, allowing researchers to study the function of that pathway.

Singlet Oxygen Chemical Traps

Anthracene and its derivatives are widely utilized as chemical traps for singlet oxygen (¹O₂), a highly reactive oxygen species crucial in various chemical and biological processes, including photodynamic therapy (PDT). rsc.orgnih.gov The core mechanism involves a [4+2] cycloaddition reaction between singlet oxygen and the 9,10-positions of the anthracene ring. This reaction forms a stable endoperoxide (EPO), disrupting the aromatic π-system and altering the molecule's photophysical properties. nih.govnih.gov This change, typically a decrease in fluorescence or a shift in the UV-visible absorption spectrum, allows for the indirect detection and quantification of singlet oxygen. researchgate.net

The reaction is highly specific for ¹O₂, making anthracene derivatives reliable probes. Upon reacting with singlet oxygen, the characteristic absorption bands of the anthracene moiety decrease over time, which can be monitored spectrophotometrically to quantify ¹O₂ generation. researchgate.net Some anthracene derivatives are designed to be "turn-off" fluorescent probes, where their fluorescence is quenched upon the formation of the endoperoxide. For instance, the cell-permeable analog diethyl-3-3'-(9,10-anthracenediyl)bis acrylate (B77674) (DADB) shows a decrease in fluorescence emission upon oxidation by singlet oxygen, enabling the monitoring of ¹O₂ formation within specific cellular organelles like the endoplasmic reticulum, mitochondria, or lysosomes during photodynamic therapy. nih.gov

Researchers have developed a variety of anthracene derivatives to improve their utility as singlet oxygen traps in different environments. Water-soluble derivatives, such as Anthracene-9,10-dipropionic acid (ADPA) and Anthracene-9,10-divinylsulfonate (AVS), have been synthesized to function effectively in aqueous or cellular environments. researchgate.netmdpi.com The reaction of ADPA with ¹O₂ leads to the irreversible formation of an endoperoxide, causing a photobleaching of its absorbance band around 378 nm, which is used for quantification. researchgate.net

Interestingly, the formation of the endoperoxide can be reversible in some derivatives. These molecules can capture singlet oxygen under light irradiation and then release it in the dark, regenerating the original anthracene structure. nih.gov This property has been explored for applications like the fractionated delivery of singlet oxygen to enhance therapeutic efficacy while mitigating hypoxia. nih.gov

| Anthracene Derivative | Application/Key Finding | Detection Method |

| Diethyl-3-3'-(9,10-anthracenediyl)bis acrylate (DADB) | Cell-permeable probe for monitoring ¹O₂ in organelles during PDT. nih.gov | Decrease in fluorescence emission. nih.gov |

| Anthracene-9,10-dipropionic acid (ADPA) | Water-soluble trap for quantifying ¹O₂. researchgate.net | Photobleaching of absorbance at ~378 nm. researchgate.net |

| 9,10-Diphenylanthracene (DPA) | Selective ¹O₂ trap, even in the presence of peroxide radicals. researchgate.net | Spectrophotometric or fluorescence changes. researchgate.net |

| Anthracene-9,10-divinylsulfonate (AVS) | Water-soluble trap; endoperoxide detected by HPLC/MS/MS. researchgate.net | HPLC/MS/MS. researchgate.net |

| DPPA (An anthracene-functionalized semiconducting compound) | Captures ¹O₂ with irradiation and releases it in the dark. nih.gov | Not specified for detection, used for ¹O₂ delivery. nih.gov |

Hypochlorite Detection Systems

Derivatives of anthracene have been engineered into highly sensitive and selective fluorescent probes for the detection of hypochlorite (ClO⁻), another significant reactive oxygen species involved in physiological and pathological processes. nih.govpreprints.org These detection systems typically operate as "turn-on" fluorescent probes. The core principle involves the specific chemical reaction between the hypochlorite ion and a functional group attached to the anthracene fluorophore, which quenches its fluorescence in the "off" state.

The detection mechanism often relies on the oxidation of a thioether or an amino group by hypochlorite. nih.govpreprints.org For example, a probe can be designed where a thioether group is attached to the anthracene core. In its native state, the probe is non-fluorescent or weakly fluorescent. Upon the addition of hypochlorite, the thioether is oxidized to a sulfoxide (B87167). nih.gov This chemical transformation breaks the fluorescence quenching pathway, restoring the strong fluorescence of the anthracene core and signaling the presence of hypochlorite. nih.gov This "off-on" switching provides a high signal-to-noise ratio, enabling sensitive detection.

Researchers have developed anthracene-based probes with impressive performance metrics. In 2019, Wang et al. synthesized a turn-on fluorescent probe based on an anthracene fluorophore that exhibited a 145-fold increase in fluorescence enhancement upon reacting with ClO⁻ in a phosphate-buffered saline (PBS) solution. nih.gov This probe demonstrated a very low detection limit of 3.17 nM. nih.gov

More recent developments have focused on targeting specific cellular compartments. An anthracene carboxyamide-based fluorescent probe, mito-ACS, was designed to detect hypochlorite specifically within mitochondria. preprints.org This probe incorporates a triphenylphosphonium moiety, which directs it to the mitochondria, and a thioether group as the hypochlorite-reactive switch. preprints.org Mito-ACS features a rapid response time of under 6 seconds and a detection limit of 23 nM. preprints.org Its design also confers excellent water solubility and resistance to photobleaching, making it suitable for imaging mitochondrial ClO⁻ in living cells. preprints.org

| Probe Name/Type | Mechanism | Fluorescence Change | Detection Limit | Response Time |

| Anthracene fluorophore-based probe (Wang et al., 2019) | Oxidation of an amino group by ClO⁻. nih.gov | 145-fold increase. nih.gov | 3.17 nM. nih.gov | Not specified. |

| mito-ACS | Oxidation of a thioether to sulfoxide by ClO⁻. preprints.org | "Off-On" switch. preprints.org | 23 nM. preprints.org | < 6 seconds. preprints.org |

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Chemistry Approaches for Anthracene-9-sulfonyl Chloride Synthesis

The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes, and the synthesis of this compound is no exception. Future research will likely focus on developing green chemistry approaches to minimize the environmental impact of its production.

Key areas of development include:

Alternative Chlorinating Agents: Traditional methods for synthesizing sulfonyl chlorides often employ harsh and hazardous reagents. Research is moving towards milder and safer alternatives.